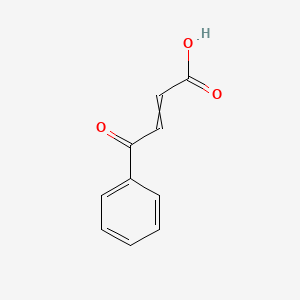

3-Benzoylacrylic acid

Description

BenchChem offers high-quality 3-Benzoylacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoylacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-06-2 | |

| Record name | 4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance As a Versatile Organic Precursor

3-Benzoylacrylic acid, a compound with the chemical formula C10H8O3, is a significant and versatile precursor in organic synthesis. nih.govnist.gov Its structure, featuring a carboxylic acid group, a ketone, and a carbon-carbon double bond, allows it to participate in a wide array of chemical reactions. This trifunctional nature makes it a valuable building block for the synthesis of more complex molecules, particularly various heterocyclic compounds. researchgate.netniscpr.res.in

One of the prominent applications of 3-benzoylacrylic acid is in the synthesis of nitrogen-containing heterocycles. For instance, it reacts with hydrazine (B178648) and its derivatives to form dihydropyridazinones. clockss.org These reactions highlight the ability of 3-benzoylacrylic acid to act as a synthon for the construction of six-membered rings containing two nitrogen atoms. The reactivity of its α,β-unsaturated ketone system is key to these transformations. niscpr.res.in

Furthermore, 3-benzoylacrylic acid is utilized in multicomponent reactions, which are efficient processes where multiple starting materials react in a single step to form a complex product. An example is the one-pot, three-component reaction between a substituted indole-2,3-dione (isatin), (S)-pipecolic acid, and trans-3-benzoylacrylic acid to produce spiro[indoline-3,3'-indolizine]s with high regio- and stereospecificity. nih.goviucr.org This demonstrates its utility in generating molecular complexity in a highly controlled manner.

The compound also serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, it can undergo decarboxylative arylation with arylboronic acids to produce chalcone (B49325) derivatives, which are important intermediates in medicinal chemistry. acs.org This reaction showcases the ability to selectively functionalize the molecule by leveraging modern catalytic methods.

The versatility of 3-benzoylacrylic acid extends to its use in the synthesis of pharmaceutical agents. For example, its ethyl ester derivative is a key intermediate in the synthesis of Enalapril, a widely used ACE inhibitor. nih.govrsc.org This underscores the industrial relevance of this compound in the production of life-saving medicines.

Interactive Data Table: Properties of 3-Benzoylacrylic Acid

| Property | Value |

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | (2E)-4-oxo-4-phenylbut-2-enoic acid |

| CAS Number | 583-06-2 |

| Physical Appearance | Yellow odorless crystalline powder |

Data sourced from PubChem and other chemical suppliers. nih.govnist.govthermofisher.com

Isomeric Considerations Trans and Cis Forms

Classical Synthetic Routes

Traditional methods for synthesizing 3-benzoylacrylic acid have been well-documented and continue to be relevant in many laboratory settings. These routes are characterized by their foundational chemical principles.

Friedel-Crafts Acylation of Benzene with Maleic Anhydride

A primary and widely utilized method for the preparation of 3-benzoylacrylic acid is the Friedel-Crafts acylation of benzene with maleic anhydride. orgsyn.orggoogle.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). ucalgary.cawikipedia.org The reaction proceeds by the formation of a highly electrophilic acylium ion from the interaction of maleic anhydride and aluminum chloride. This ion is then attacked by the nucleophilic benzene ring. youtube.com

The process involves dissolving maleic anhydride in dry, thiophene-free benzene, followed by the portion-wise addition of anhydrous aluminum chloride, which initiates a moderately exothermic reaction. orgsyn.org The mixture is then heated to ensure the completion of the reaction. orgsyn.org Subsequent hydrolysis of the resulting complex with water and hydrochloric acid, followed by purification, yields 3-benzoylacrylic acid. orgsyn.org It is crucial to maintain cool temperatures during hydrolysis to prevent the formation of byproducts like β-benzoyllactic acid. orgsyn.org The product, which is the trans isomer, can be further purified by crystallization from benzene. orgsyn.org

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value/Condition | Source |

| Reactants | Benzene, Maleic Anhydride | orgsyn.orggoogle.com |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | orgsyn.orgucalgary.ca |

| Solvent | Benzene (acting as both reactant and solvent) | orgsyn.org |

| Temperature | Reflux, then cooling for hydrolysis | orgsyn.org |

| Work-up | Hydrolysis with water and HCl | orgsyn.org |

| Product | trans-3-Benzoylacrylic acid | orgsyn.org |

Condensation and Dehydration Approaches

Condensation reactions provide an alternative pathway to 3-benzoylacrylic acid and its esters. wikipedia.orglibretexts.org One such method involves the aldol (B89426) condensation of acetophenone (B1666503) with glyoxylic acid ester. google.comgoogle.com This approach, however, can be less advantageous for industrial applications due to the high cost of glyoxylic acid ester. google.com

Another condensation strategy involves the reaction of acetophenone and chloral (B1216628) to form 1,1,1-trichloro-2-hydroxy-3-benzoylpropane. orgsyn.org This intermediate is then hydrolyzed to the corresponding acid and subsequently dehydrated to yield β-benzoylacrylic acid. orgsyn.org Dehydration synthesis, a specific type of condensation reaction where a molecule of water is removed, is a key step in this process. libretexts.org

The direct esterification of 3-benzoylacrylic acid with an alcohol in the presence of an acid catalyst is a common method for synthesizing its esters. google.comgoogle.com This dehydration reaction can, however, lead to the formation of a by-product, β-benzoyl-β-alkoxypropionic acid ester, through the addition of the alcohol across the double bond. google.com

Halogenation and Dehydrohalogenation Pathways

A well-established route to 3-benzoylacrylic acid involves the bromination of β-benzoylpropionic acid, followed by dehydrohalogenation. orgsyn.org This two-step process first introduces a halogen atom, typically bromine, at the α-position to the carboxylic acid. The subsequent elimination of hydrogen bromide (HBr) using a base generates the α,β-unsaturated system of 3-benzoylacrylic acid. orgsyn.org This method is a classic example of creating a carbon-carbon double bond through an elimination reaction.

Modern and Catalytic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of 3-benzoylacrylic acid derivatives, often employing transition metal catalysts.

Palladium-Catalyzed Decarboxylative Arylation

A significant modern development is the palladium-catalyzed decarboxylative arylation of 3-benzoylacrylic acids to produce chalcone (B49325) derivatives. acs.orgnih.gov This reaction involves the coupling of a 3-benzoylacrylic acid with an arylboronic acid in the presence of a palladium catalyst and a copper salt oxidant. acs.orgnih.gov Alternatively, aryl halides can be used as the aryl source. nih.gov This method is notable for its directness in forming a new carbon-carbon bond at the site of the carboxylic acid group, with the loss of carbon dioxide. The reaction demonstrates the power of palladium catalysis in forging new molecular frameworks under relatively mild conditions. acs.orgnih.gov

Table 2: Key Features of Palladium-Catalyzed Decarboxylative Arylation

| Feature | Description | Source |

| Substrates | 3-Benzoylacrylic acids, Arylboronic acids or Aryl halides | acs.orgnih.gov |

| Catalyst | Palladium complex | acs.orgnih.gov |

| Oxidant | Copper salt | acs.orgnih.gov |

| Product | Chalcone derivatives | acs.orgnih.gov |

| By-product | Carbon dioxide | acs.org |

Synthesis of Substituted 3-Benzoylacrylic Acid Analogs

The synthesis of substituted analogs of 3-benzoylacrylic acid allows for the fine-tuning of the molecule's properties for various applications. These syntheses often adapt the classical and modern methods described above.

For instance, substituted benzenes can be used in the Friedel-Crafts acylation with maleic anhydride to produce 3-aroylacrylic acids with various substituents on the aromatic ring. vulcanchem.comresearchgate.net An example is the synthesis of trans-3-(2,5-Dimethylbenzoyl)acrylic acid from the Friedel-Crafts acylation of 2,5-dimethylbenzene with maleic anhydride. vulcanchem.com Similarly, the reaction of resorcinol (B1680541) dimethyl ether with maleic anhydride in the presence of aluminum chloride has been studied for the synthesis of substituted benzoylacrylic acids. acs.org

The synthesis of 3-amino-2-benzoyl-acrylic acid derivatives, which are valuable intermediates for pharmaceuticals, can be achieved by reacting benzoyl halides with 3-aminoacrylic acid derivatives. google.com Furthermore, multicomponent reactions involving 3-benzoylacrylic acid have been developed to create highly substituted and complex heterocyclic structures, such as diketopiperazines and spirooxindoles. mdpi.commdpi.com These one-pot syntheses offer an efficient route to structurally diverse molecules from simple starting materials. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution for Functionalized Benzenes

The cornerstone of 3-benzoylacrylic acid synthesis is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution (EAS). sigmaaldrich.commasterorganicchemistry.com The most common method involves the reaction of an aromatic compound, such as benzene, with maleic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). chemicalbook.comorgsyn.org

The mechanism begins with the formation of a complex between the Lewis acid and maleic anhydride, which generates a potent acylium ion electrophile. sigmaaldrich.comwikipedia.org The aromatic ring, acting as a nucleophile, attacks this electrophile. masterorganicchemistry.com This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored through the deprotonation of the ring, a rapid step that yields the final product. masterorganicchemistry.com A stoichiometric amount of the AlCl₃ catalyst is often required because both the reactant anhydride and the resulting ketone product can form complexes with it. wikipedia.orgorganic-chemistry.org

This methodology can be extended to produce derivatives by using functionalized benzenes as the starting material. The success and regioselectivity of the reaction are governed by the nature of the substituent already present on the benzene ring.

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring increase its nucleophilicity, accelerating the rate of reaction. These groups typically direct the incoming acyl group to the ortho and para positions. masterorganicchemistry.com

Deactivating Groups: Strongly electron-withdrawing groups (e.g., nitro, sulfonyl) deactivate the ring towards Friedel-Crafts acylation, and the reaction often fails to proceed. masterorganicchemistry.com

A typical laboratory procedure involves dissolving maleic anhydride in dry, thiophene-free benzene, followed by the portion-wise addition of aluminum chloride, which causes the mixture to reflux. orgsyn.org After a period of heating, the reaction is quenched through hydrolysis with water and hydrochloric acid. orgsyn.org

Table 1: Representative Conditions for Friedel-Crafts Acylation Synthesis

| Reactants | Catalyst | Solvent | Key Steps | Yield | Reference |

|---|

Derivatization from Related Carboxylic Acids

An alternative synthetic route to 3-benzoylacrylic acid involves the chemical modification of structurally related carboxylic acids. One notable example is the synthesis starting from β-benzoylpropionic acid. orgsyn.org This process consists of a two-step sequence: halogenation followed by dehydrohalogenation.

In the first step, β-benzoylpropionic acid is brominated to introduce a halogen atom at the α-position. Subsequently, the resulting α-bromo-β-benzoylpropionic acid is treated with a base to induce dehydrohalogenation, eliminating hydrogen bromide (HBr) and forming the carbon-carbon double bond characteristic of 3-benzoylacrylic acid. orgsyn.org This method highlights the conversion of a saturated carboxylic acid framework into its unsaturated counterpart.

Other historical methods of preparation include the condensation of the acid chloride of ethyl hydrogen maleate (B1232345) with benzene, followed by hydrolysis. orgsyn.org

Industrial Synthesis and Recycling Strategies

On an industrial scale, the economic viability and operational safety of synthesis are paramount. The Friedel-Crafts acylation of benzene with maleic anhydride remains a foundational method. orgsyn.org However, alternative approaches have been explored to overcome some of its limitations, such as the use of expensive reagents or multi-step processes with low yields. googleapis.com

A significant challenge in the industrial production of derivatives, such as esters of 3-benzoylacrylic acid, is the formation of byproducts. For instance, during the acid-catalyzed esterification of 3-benzoylacrylic acid with an alcohol, a considerable amount of a Michael addition byproduct, specifically a β-benzoyl-α-alkoxypropionic acid ester, can be formed. googleapis.com

Regeneration from Michael Addition Byproducts

The formation of byproducts via Michael addition is a known phenomenon, as the α,β-unsaturated carbonyl structure of 3-benzoylacrylic acid makes it an effective Michael acceptor. nih.govwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system. masterorganicchemistry.com

Industrially, strategies to recycle these byproducts are crucial for improving process efficiency and yield. A patented process describes the regeneration of the desired trans-β-benzoylacrylic acid ester from the β-benzoyl-α-alkoxypropionate byproduct. googleapis.com This is achieved by heating the byproduct mixture in the presence of an acid catalyst, such as sulfuric acid, under reduced pressure. googleapis.com The conditions facilitate a dealcoholization reaction (a retro-Michael reaction), converting the byproduct back into the desired α,β-unsaturated ester. googleapis.com

This principle of retro-Michael addition has also been observed in other contexts. For example, certain inhibitors derived from 3-benzoylacrylic acid have been shown to undergo a retro-Michael addition in solution, regenerating the parent (E)-benzoylacrylic acid. nih.gov This reversibility is a key chemical property that can be exploited in recycling and controlled-release applications. nih.govunirioja.es

Table 2: Regeneration of 3-Benzoylacrylic Acid Derivatives from Michael Adducts

| Byproduct | Regeneration Method | Conditions | Recovered Product | Reference |

|---|---|---|---|---|

| Ethyl β-benzoyl-α-ethoxypropionate | De-alcoholization (Retro-Michael) | Sulfuric acid, 100°C, reduced pressure (20 mmHg) | Ethyl trans-β-benzoylacrylate | googleapis.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions

The electron-deficient β-carbon of the α,β-unsaturated carbonyl system in 3-benzoylacrylic acid is highly susceptible to attack by nucleophiles. This reactivity is central to many of its synthetic applications, particularly in Michael (conjugate) addition reactions.

Michael Addition Reactions (e.g., with Amines like Morpholine (B109124) and Amino Acid Derivatives)

The aza-Michael reaction, the conjugate addition of an amine to an electron-deficient alkene, is a well-established method for forming carbon-nitrogen bonds. researchgate.netnih.govresearchgate.net 3-Benzoylacrylic acid serves as an excellent Michael acceptor for various nitrogen-based nucleophiles.

The reaction with secondary amines, such as morpholine, proceeds via a 1,4-conjugate addition mechanism. The amine attacks the electrophilic β-carbon of the acrylic acid moiety, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino acid derivative. researchgate.net This reaction is often carried out in solvents like ethanol (B145695) or toluene.

Similarly, amino acid derivatives can act as nucleophiles in this reaction. For instance, the reaction with α-amino acids like sarcosine (B1681465) or proline in aqueous methanol (B129727) can lead to the formation of advanced adducts, which can serve as intermediates for more complex heterocyclic systems. beilstein-journals.orgresearchgate.netnih.gov The mechanism follows the general principles of the aza-Michael addition, where the nitrogen atom of the amino acid adds to the activated double bond of the 3-benzoylacrylic acid. researchgate.netfrontiersin.org

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Morpholine | 3-(Morpholin-4-yl)-3-benzoylpropanoic acid | Toluene, Ethanol | researchgate.net |

| Sarcosine | Adduct for spiro-pyrrolidine synthesis | Aqueous Methanol, Reflux | beilstein-journals.orgresearchgate.net |

| Proline | Adduct for spiro-pyrrolizidine synthesis | Aqueous Ethanol, Reflux | beilstein-journals.orgnih.gov |

Reactions with Hydrazines and Formation of Adducts

The reaction of α,β-unsaturated ketones, such as 3-benzoylacrylic acid, with hydrazine (B178648) and its derivatives is a cornerstone for the synthesis of five-membered heterocyclic compounds known as pyrazolines. nih.govnih.gov This reaction is a classic example of a condensation-cyclization sequence.

The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the ketone. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular Michael addition occurs where the second nitrogen atom of the hydrazone attacks the β-carbon of the unsaturated system. This cyclization step leads to the formation of the stable, five-membered pyrazoline ring. orientjchem.orgjocpr.comresearchgate.net The reaction is typically conducted in an acidic medium, such as formic or acetic acid, which catalyzes the condensation and cyclization steps. nih.gov

| Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Formic Acid, Acetic Acid, or Propionic Acid / Reflux | N-Acyl Pyrazolines | nih.gov |

| Hydrazine Hydrate | Ethanol / Reflux | N-Unsubstituted Pyrazolines | orientjchem.org |

| Phenylhydrazine Hydrochloride | Ethanol / Base | N-Phenyl Pyrazolines | jocpr.com |

| Thiosemicarbazide | Ethanol / Base | N-Thiocarbamoyl Pyrazolines | jocpr.com |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful route to cyclic compounds, and the electron-deficient double bond in 3-benzoylacrylic acid makes it an excellent partner in these transformations, particularly as a dipolarophile in 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloadditions (e.g., with Azomethine Ylides from Isatins)

The 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org 3-Benzoylacrylic acid can act as a dipolarophile, reacting with various 1,3-dipoles. A significant application is its reaction with azomethine ylides, which are versatile intermediates for synthesizing nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgresearchgate.netnih.gov

A noteworthy example is the one-pot, three-component reaction involving an isatin (B1672199), an α-amino acid (such as sarcosine or proline), and 3-benzoylacrylic acid. beilstein-journals.orgresearchgate.netnih.gov In this process, the isatin and amino acid condense to generate an azomethine ylide in situ. This transient 1,3-dipole is then trapped by the 3-benzoylacrylic acid through a [3+2] cycloaddition. This reaction is highly regioselective and stereoselective, affording complex spirocyclic systems that fuse an oxindole (B195798) ring with a pyrrolidine (B122466) or pyrrolizidine (B1209537) ring. researchgate.netnih.govnih.gov These spirooxindole scaffolds are of significant interest in medicinal chemistry. nih.gov

| 1,3-Dipole Source | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Isatin + Sarcosine | 3-Benzoylacrylic Acid | Spiro[indole-3,2'-pyrrolidine] | High regioselectivity; forms spirooxindole core | beilstein-journals.orgresearchgate.net |

| Isatin + Proline | 3-Benzoylacrylic Acid | Spiro[indole-3,3'-pyrrolizine] | Forms a fused polycyclic system | beilstein-journals.orgnih.gov |

| Isatin + Benzylamine | Benzylideneacetone | Spiro[indoline-3,2'-pyrrolidin]-2-one | Regioselectivity can be tuned by additives | nih.gov |

Catalyzed Transformations

Catalysis offers efficient and selective pathways for chemical synthesis. While 3-benzoylacrylic acid itself is a product of synthetic reactions, the broader family of chalcones, to which it belongs, is frequently synthesized using powerful catalyzed cross-coupling methods.

Cross-Coupling Reactions for Chalcone (B49325) Synthesis

The core 1,3-diaryl-2-propen-1-one structure of chalcones is often assembled using palladium-catalyzed cross-coupling reactions, which provide alternatives to the traditional Claisen-Schmidt condensation. jchemrev.comjetir.org These methods are valued for their efficiency and broad functional group tolerance. researchgate.net Although 3-benzoylacrylic acid is not typically a starting material for these reactions, understanding these catalyzed routes is essential to the chemistry of the chalcone scaffold.

Two prominent methods are the Suzuki-Miyaura and Heck coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For chalcone synthesis, two main pathways are utilized: (1) the reaction of a cinnamoyl chloride with a phenylboronic acid, or (2) the reaction of a benzoyl chloride with a styrylboronic acid. nih.govresearchgate.net These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate. nih.govunl.pt

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.org The carbonylative Heck reaction is a specific variant used for chalcone synthesis, where an aryl halide reacts with a styrene (B11656) derivative and carbon monoxide in the presence of a palladium catalyst. jchemrev.comunl.ptthieme-connect.com This process constructs the enone bridge while incorporating the carbonyl group in a single, atom-economical step.

| Reaction Name | Reactants | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Cinnamoyl Chloride + Phenylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Benzoyl Chloride + Styrylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | nih.gov |

| Carbonylative Heck Reaction | Aryl Halide + Styrene + CO | Palladium Catalyst | jchemrev.comunl.ptthieme-connect.com |

Acid-Base Equilibria and Electronic Effects

The acidic nature of 3-benzoylacrylic acid is primarily attributed to the carboxylic acid functional group. The equilibrium established in a solvent involves the dissociation of the acidic proton to form the corresponding carboxylate anion. The position of this equilibrium, and thus the strength of the acid, is quantified by its ionization constant (pKa).

The ionization constants (pKa) of trans-3-benzoylacrylic acid and its substituted derivatives have been determined potentiometrically in an 80% (w/w) 2-methoxyethanol-water solvent system. This mixed aqueous-organic solvent system is often employed for compounds with limited water solubility. The pKa value for the unsubstituted trans-3-benzoylacrylic acid in this medium was determined to be 5.65.

The acidity of 3-benzoylacrylic acid is influenced by the electronic effects of substituents on the benzoyl ring. Electron-withdrawing groups are expected to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects. Conversely, electron-donating groups are expected to decrease the acidity (increase the pKa).

A study by Bowden and Henry systematically investigated the influence of various substituents on the pKa of trans-3-benzoylacrylic acid. wikipedia.orgorganic-chemistry.org The experimentally determined pKa values for a series of substituted trans-3-benzoylacrylic acids are presented in the following table.

| Substituent (X) | pKa |

|---|---|

| 4-OCH₃ | 5.82 |

| 4-CH₃ | 5.75 |

| H | 5.65 |

| 4-Cl | 5.48 |

| 4-Br | 5.46 |

| 3-Cl | 5.40 |

| 3-NO₂ | 5.11 |

| 4-NO₂ | 5.04 |

The transmission of electronic effects from the substituted phenyl ring to the carboxylic acid group in the trans-3-benzoylacrylic acid system can be quantitatively analyzed using the Hammett equation. researchgate.net The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a functional group in a benzene (B151609) derivative. The equation is given by:

log(K/K₀) = ρσ

where K is the acid dissociation constant of a substituted acid, K₀ is the acid dissociation constant of the unsubstituted acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant which measures the sensitivity of the reaction to substituent effects.

For the ionization of substituted trans-3-benzoylacrylic acids in 80% (w/w) 2-methoxyethanol-water, a good correlation with the Hammett equation was observed. wikipedia.orgorganic-chemistry.org The reaction constant (ρ) was determined to be 0.93. This positive ρ value indicates that the reaction is facilitated by electron-withdrawing substituents, which stabilize the negatively charged carboxylate anion formed upon deprotonation. The magnitude of ρ is a measure of the efficiency of the transmission of electronic effects through the molecule. For comparison, the ρ value for the ionization of substituted benzoic acids under similar conditions is typically higher, suggesting that the transmission of polar effects in the trans-3-benzoylacrylic acid system is less efficient than in the benzoic acid system. This is expected due to the presence of the intervening vinyl and carbonyl groups which can attenuate the electronic influence of the substituent on the carboxylic acid group.

Oxidation Reactions

The chemical structure of 3-benzoylacrylic acid features two primary sites susceptible to oxidation: the carbon-carbon double bond of the acrylic acid moiety and the benzoyl group. While specific kinetic and mechanistic studies on the oxidation of 3-benzoylacrylic acid are not extensively reported in the literature, the reactivity of its functional groups allows for predictions of its behavior with various oxidizing agents.

Detailed kinetic and mechanistic investigations on the oxidation of 3-benzoylacrylic acid itself are scarce. However, the general reactivity of α,β-unsaturated carboxylic acids and ketones provides a framework for understanding its potential oxidative transformations.

Epoxidation: The electron-deficient carbon-carbon double bond in 3-benzoylacrylic acid, being conjugated to both a carbonyl and a carboxyl group, is expected to be less reactive towards electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA) compared to electron-rich alkenes. The reaction would likely proceed via the concerted addition of an oxygen atom across the double bond to form an epoxide. The kinetics of such a reaction would be influenced by the nature of the peroxy acid and the solvent system used. The mechanism of epoxidation of α,β-unsaturated carbonyl compounds can be complex, and in some cases, may involve nucleophilic attack of the peroxy acid followed by ring closure.

Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of 3-benzoylacrylic acid with ozone would lead to the formation of a primary ozonide (molozonide), which would then rearrange to a more stable secondary ozonide. wikipedia.orgorganic-chemistry.org The workup conditions following ozonolysis would determine the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would likely yield benzoylformic acid and glyoxylic acid. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of benzoic acid and oxalic acid. The mechanism of ozonolysis is generally accepted to proceed via the Criegee mechanism. wikipedia.orgorganic-chemistry.org

Oxidation with Other Reagents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially lead to the cleavage of the double bond, similar to ozonolysis with an oxidative workup. The reaction conditions (temperature, pH) would significantly influence the product distribution. For instance, cold, dilute, and basic KMnO₄ could potentially lead to the formation of a diol via syn-dihydroxylation, which could be further oxidized upon heating or under acidic conditions. The kinetics of these reactions are typically complex and can be influenced by the formation of intermediate manganese or chromium species.

It is important to note that the presence of the benzoyl group and the carboxylic acid group can influence the reactivity of the double bond and may also be susceptible to oxidation under harsh conditions. A comprehensive understanding of the oxidation of 3-benzoylacrylic acid would require dedicated kinetic and mechanistic studies for each specific oxidizing agent and set of reaction conditions.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

A suite of spectroscopic techniques has been instrumental in characterizing 3-Benzoylacrylic acid, each providing unique insights into its molecular structure.

Infrared (IR) spectroscopy confirms the presence of the key functional groups within the 3-Benzoylacrylic acid molecule. The spectrum exhibits characteristic absorption bands corresponding to the carboxylic acid and ketone carbonyl groups, as well as the carbon-carbon double bond and aromatic ring. The NIST Mass Spectrometry Data Center provides IR spectrum data for 3-Benzoylacrylic acid. nist.govnist.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, typically 3300-2500 |

| C=O (Carboxylic Acid) | ~1700 |

| C=O (Ketone) | ~1660 |

| C=C (Alkene) | ~1620 |

| C-H (Aromatic) | ~3100-3000 |

| C=C (Aromatic) | ~1600, 1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of 3-Benzoylacrylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the vinyl and aromatic protons. rsc.org The coupling between the vinyl protons is indicative of a trans configuration.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Ar-H | 8.02-8.01, 7.65-7.63 | Multiplet |

| =CH- | 7.93 | Doublet |

| =CH- | ~7.0-7.2 | Doublet |

| COOH | ~10-13 | Singlet (broad) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct resonances for each carbon atom in the molecule, confirming the presence of the carbonyls, the alkene, and the aromatic ring. researchgate.netbhu.ac.in

| Carbon | Chemical Shift (ppm) |

| C=O (Ketone) | ~190 |

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C | ~128-134 |

| Vinylic C | ~130-145 |

Mass spectrometry (MS) determines the molecular weight of 3-Benzoylacrylic acid to be 176.17 g/mol . nih.govchemscene.comthermofisher.com The electron ionization (EI) mass spectrum shows a prominent molecular ion peak. The fragmentation pattern is characterized by a base peak at m/z 105, corresponding to the benzoyl cation, and another significant peak at m/z 77, representing the phenyl cation. nist.govnih.gov

| Ion | m/z | Relative Intensity |

| [M]⁺ | 176 | Moderate |

| [C₆H₅CO]⁺ | 105 | 100% (Base Peak) |

| [C₆H₅]⁺ | 77 | High |

| [C₄H₂O]⁺ | 66 | Moderate |

| [C₆H₄]⁺ | 51 | Moderate |

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the conjugated system of 3-Benzoylacrylic acid. The spectrum is characterized by strong absorption bands in the UV region, arising from π-π* transitions of the aromatic ring and the enone system. Studies have utilized UV spectroscopy to monitor reactions involving 3-Benzoylacrylic acid. tdx.catarvojournals.orgoup.com The presence of the chromophoric benzoyl and acrylic acid moieties results in a characteristic UV absorption profile.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. uol.deuhu-ciqso.esriken.jp

Conformational Analysis

The conformational landscape of 3-benzoylacrylic acid is determined by the rotational freedom around its single bonds. Computational studies have been employed to determine the most stable conformations of the molecule. Quantum chemical calculations indicate that for trans-3-benzoylacrylic acid, the most stable conformation features the benzoyl and carboxylic acid groups oriented trans to each other with respect to the C=C double bond. This arrangement minimizes steric hindrance and is electronically favorable. The planarity of the conjugated system is a key feature of this low-energy state.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it invaluable for stereochemical assignments. In the context of 3-benzoylacrylic acid, which is often used as a dipolarophile in cycloaddition reactions, NOE analysis is crucial for establishing the relative stereochemistry of the resulting products.

The trans configuration of the starting 3-benzoylacrylic acid often predetermines the stereochemistry of the resulting cycloadducts. For instance, in three-component reactions involving isatins, α-amino acids, and 3-benzoylacrylic acid, the stereochemistry of the final spiro-pyrrolizidine products was assigned using NOE correlations. Although a weak NOE correlation was sometimes observed between certain protons, their trans relationship was confirmed to be a direct consequence of the trans geometry of the initial aroyl acrylic acid.

In other examples, the absence of specific NOE cross-peaks is equally informative. For instance, the lack of an NOE correlation between certain protons of the isatin (B1672199) core and the pyrrolizidine (B1209537) fragment in a reaction product supported the proposed stereochemical assignment. This combined use of observed and absent NOE signals allows for the unambiguous determination of the complex three-dimensional structures of molecules derived from 3-benzoylacrylic acid.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-benzoylacrylic acid, these calculations can elucidate its electronic characteristics and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of 3-benzoylacrylic acid, providing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For 3-benzoylacrylic acid, the presence of the α,β-unsaturated carbonyl system and the aromatic ring influences its electronic properties. DFT calculations can quantify the electron distribution and orbital energies, providing a theoretical basis for its reactivity, particularly as a Michael acceptor.

Table 1: Calculated Electronic Properties of 3-Benzoylacrylic Acid (Illustrative DFT Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with the structure of 3-benzoylacrylic acid.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For 3-benzoylacrylic acid, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the protons of the acrylic acid and the aromatic ring would exhibit positive potential. The carbon atom beta to the carbonyl groups is a key site for nucleophilic attack in a Michael addition reaction, and the MEP can help visualize the electrophilic character of this position.

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (predicts where an electron is most likely to be accepted).

f-(r): for electrophilic attack (predicts where an electron is most likely to be donated).

f0(r): for radical attack.

For 3-benzoylacrylic acid, the calculation of Fukui functions would be instrumental in quantitatively identifying the most probable sites for reaction. It is expected that the f+(r) function would have a high value on the β-carbon of the acrylic acid moiety, confirming its susceptibility to nucleophilic Michael addition. The oxygen atoms would likely show high values for f-(r), indicating their propensity for electrophilic attack.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the interaction between a small molecule (ligand) and a biological target, such as a protein.

3-Benzoylacrylic acid has been identified as a compound that can interact with mutant forms of the tumor suppressor protein p53. researchgate.netnih.govpreprints.orgmdpi.comnih.gov Specifically, it is known to act as a Michael acceptor, capable of forming covalent bonds with cysteine residues on the protein surface. researchgate.netmdpi.comnih.gov This interaction can lead to the stabilization of certain p53 mutants, potentially restoring their tumor-suppressive function. nih.gov

Molecular docking simulations could be employed to model the interaction between 3-benzoylacrylic acid and the binding site of mutant p53. These simulations would predict the binding pose of the molecule and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. Furthermore, covalent docking algorithms could be used to model the formation of the covalent bond with specific cysteine residues, providing detailed insights into the mechanism of action.

Table 2: Illustrative Molecular Docking Results of 3-Benzoylacrylic Acid with Mutant p53 (Y220C)

| Parameter | Value |

|---|---|

| Binding Affinity (non-covalent) | -6.8 kcal/mol |

| Predicted Covalent Residue | Cys220 |

| Key Interacting Residues (non-covalent) | Leu145, Val157, Pro222, Pro223 |

Note: This data is hypothetical and for illustrative purposes to show what a molecular docking study might reveal.

Structure-Activity Relationship (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. unibe.ch Computational modeling plays a crucial role in modern SAR by allowing for the systematic modification of a lead compound's structure and the prediction of the activity of the resulting analogs.

For 3-benzoylacrylic acid and its derivatives, computational SAR studies could be used to explore how modifications to the benzoyl or acrylic acid moieties affect its interaction with a target like mutant p53. For example, the effect of adding different substituents to the phenyl ring on the binding affinity could be systematically evaluated using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship).

By building a computational model that correlates structural features with biological activity, it becomes possible to design new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. For instance, modifications could be explored to enhance the electrophilicity of the Michael acceptor to improve covalent binding or to introduce new interactions with the target protein. A computational analysis could be utilized to probe the impact of hydrogen bonding on restricted rotation around the amide bond in derivatives. ncl.ac.uk

Applications in Advanced Organic Synthesis and Material Science

Building Block in Complex Molecule Synthesis

The reactivity of 3-benzoylacrylic acid makes it an excellent starting material for the assembly of intricate molecular frameworks. Its carbon-carbon double bond and carboxylic acid group provide multiple sites for chemical transformations, allowing for the construction of polycyclic and heterocyclic systems.

Construction of Spirooxindole Frameworks

A notable application of 3-benzoylacrylic acid is in the synthesis of spirooxindoles, a class of compounds with significant biological activity. Research has demonstrated its use in regioselective three-component condensation reactions. In this process, an azomethine ylide, generated in situ from an isatin (B1672199) and an α-amino acid, undergoes a 1,3-dipolar cycloaddition with 3-benzoylacrylic acid (referred to as an aroylacrylic acid) acting as the dipolarophile. This one-pot reaction efficiently constructs the complex spirooxindole framework. The reaction proceeds with high regioselectivity, where the nucleophilic carbon of the azomethine ylide adds to the most electrophilic site of the 3-benzoylacrylic acid.

Intermediate in Heterocyclic Chemistry

Beyond spirooxindoles, 3-benzoylacrylic acid serves as a key intermediate in the synthesis of various other heterocyclic compounds. Its reaction with different nucleophiles allows for the introduction of diverse functionalities and the formation of new ring systems. For instance, it can react with morpholine (B109124) to yield 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid fishersci.com. This reaction highlights its utility as a precursor for the synthesis of substituted butyric acid derivatives, which can be further elaborated into more complex heterocyclic structures.

Precursor for Fine Chemicals and Pharmaceutical Intermediates

The chemical reactivity of 3-benzoylacrylic acid also positions it as a valuable precursor for the synthesis of fine chemicals and intermediates for the pharmaceutical industry. Its structural motifs are present in a range of biologically active molecules.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities and serve as precursors for flavonoids nih.gov. The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) jetir.orgeijppr.com.

While 3-benzoylacrylic acid shares structural similarities with the chalcone backbone, its direct use as a precursor in the conventional synthesis of chalcones is not extensively documented in the reviewed literature. However, its α,β-unsaturated ketone framework is a core feature of chalcones, suggesting its potential as a synthon for chalcone analogs or in alternative synthetic strategies ncku.edu.twnih.gov. The synthesis of chalcones can also be achieved through other methods like the Suzuki-Miyaura coupling reaction, which involves the reaction of cinnamoyl chloride and phenylboronic acid nih.gov.

Development of Novel Materials

The incorporation of organic molecules with specific functional groups into polymers and other materials can impart unique properties. The potential utility of 3-benzoylacrylic acid in materials science is an area of ongoing interest.

Design of Materials with Specific Optical or Electronic Properties

There is limited publicly available research specifically detailing the use of 3-benzoylacrylic acid in the design of materials with specific optical or electronic properties. However, the broader class of acrylic acid polymers is known to have applications in various material contexts. For example, poly(acrylic acid) gels have been investigated for their ionically conducting properties ni.ac.rs. Furthermore, conductive polymers can be prepared from various acrylic monomers justia.com. The presence of the benzoyl group in 3-benzoylacrylic acid could potentially be exploited to influence the photophysical or electronic characteristics of polymers if it were to be used as a monomer or a comonomer. The development of novel polymers from acrylic acid derivatives for various applications is an active area of research arkema.com.

Biological Activities and Structure Activity Relationship Sar Studies of Derivatives

Reactivators of Tumor Suppressor Proteins (e.g., p53)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its mutation is a common event in human cancers. The reactivation of mutant p53 is a promising therapeutic strategy. Derivatives of 3-benzoylacrylic acid have emerged as potent reactivators of this critical protein.

Derivatives of 3-benzoylacrylic acid function as Michael acceptors, a characteristic that allows them to form covalent bonds with nucleophilic residues on proteins. In the case of mutant p53, these compounds specifically target cysteine residues within the protein's core domain. This covalent modification induces a conformational change in the mutant p53, effectively refolding it into a wild-type-like structure.

Research has shown that 3-benzoylacrylic acid and its fluorinated derivative, (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, can increase the melting temperature of the core domain of both wild-type p53 and several hotspot mutants (R175H, Y220C, G245S, R249S, and R282) by 3°C. This indicates a thermodynamic stabilization of the mutant protein, restoring its tumor suppressor function. Studies have identified specific cysteine residues, such as Cys124 and Cys277, as primary targets for this covalent modification and subsequent reactivation. The electrophilic nature of these compounds is essential for their ability to modify cysteine residues, enhance the thermostability of p53, and induce its refolding.

The development of 3-benzoylacrylic acid derivatives as p53 reactivators has been guided by both rational design and screening methodologies. The understanding that the α,β-unsaturated carbonyl moiety acts as a Michael acceptor has been a cornerstone of rational design, allowing for the synthesis of compounds with optimized reactivity towards cysteine residues in mutant p53.

Screening approaches have been diverse, aiming to identify compounds that can restore the function of mutant p53. These strategies can be categorized based on their primary readout:

Structural Stability Screens: These methods aim to identify small molecules that stabilize the structure of mutant p53. This can involve techniques like NMR spectroscopy to detect chemical shifts upon compound binding, indicating an interaction that could lead to stabilization.

Transcriptional Activation Screens: These assays measure the ability of a compound to restore the transcriptional activity of p53, often using reporter genes. However, a limitation is the potential for false positives from compounds that damage DNA, thereby activating the p53 pathway indirectly.

Phenotypic Screens: These screens assess the effect of compounds on cell growth or other cellular phenotypes. For example, isogenic cell lines (differing only in their p53 status) can be used to identify compounds that selectively inhibit the growth of cells expressing mutant p53.

In Silico Screening: Computational methods are used to screen large libraries of virtual compounds to identify those that are predicted to bind to specific pockets on the mutant p53 protein, such as the mutation-induced cleft in the Y220C mutant.

These combined approaches have facilitated the discovery and optimization of small molecules capable of restoring the tumor-suppressing function of mutant p53.

Enzyme Inhibition Studies

Beyond their role in reactivating p53, derivatives of 3-benzoylacrylic acid have been investigated as inhibitors of key cellular enzymes involved in cancer progression, such as tubulin and the Epidermal Growth Factor Receptor (EGFR).

A novel series of shikonin (B1681659) derivatives incorporating a benzoylacrylic acid moiety has been designed and synthesized as dual inhibitors of tubulin and EGFR. One of the most promising compounds from this series, PMMB-317, demonstrated potent inhibition of both targets. nih.gov This dual-action approach is a significant strategy in cancer therapy, as it can simultaneously disrupt cell division by targeting tubulin and block aberrant growth signaling pathways mediated by EGFR.

Molecular docking simulations have provided insights into how these derivatives can bind to both tubulin and the EGFR protein, suggesting a structural basis for their dual inhibitory activity. nih.gov

The table below summarizes the inhibitory activity of PMMB-317 compared to a known EGFR inhibitor, Afatinib.

| Compound | EGFR IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) |

| PMMB-317 | 22.7 | 4.37 |

| Afatinib | 15.4 | 6.32 |

Data sourced from PubMed. nih.gov

The dual inhibition of tubulin and EGFR by 3-benzoylacrylic acid derivatives like PMMB-317 leads to the disruption of critical downstream signaling pathways. Mechanistic studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells in a dose- and time-dependent manner. nih.gov This process is associated with a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).

Furthermore, these derivatives have been shown to block signal transduction downstream of EGFR, specifically affecting the mitogen-activated protein kinase (MAPK) pathway and the anti-apoptotic protein kinase B (AKT) pathway. nih.gov By inhibiting these pathways, which are crucial for cell proliferation, survival, and growth, the compounds effectively halt cancer progression. The activity of PMMB-317 in arresting the cell cycle at the G2/M phase and inducing apoptosis was found to be comparable to that of the established drug afatinib. nih.gov

Anti-inflammatory and Analgesic Properties of Related Compounds

Research has also explored the therapeutic potential of compounds structurally related to 3-benzoylacrylic acid in the context of inflammation and pain management. The compound 3-benzoylpropionic acid (3-BPA), which is structurally similar, has been evaluated for its anti-inflammatory and analgesic activities.

Studies using in vivo models have demonstrated that 3-BPA exhibits significant anti-inflammatory effects, characterized by a marked reduction in cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. researchgate.net The compound also showed analgesic properties in tests involving abdominal contortions induced by acetic acid and in the formalin test. researchgate.net These findings suggest that compounds related to 3-benzoylacrylic acid have the potential to be developed into new anti-inflammatory and analgesic drugs. The mechanism of action is thought to be related to the inhibition of the prostaglandin system, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) derived from 2-aryl-propionic acid. researchgate.net

Antibacterial Activity

Derivatives of 3-benzoylacrylic acid have been used as scaffolds to synthesize novel heterocyclic compounds with potential antibacterial properties. Spirooxindoles, in particular, have emerged as a promising class of antibacterial agents.

Spirooxindoles synthesized through the 1,3-dipolar cycloaddition reaction of trans-3-benzoylacrylic acid with substituted isatins and L-proline or pipecolic acid have been evaluated for their antibacterial activity. mdpi.com These derivatives were tested against a panel of both Gram-positive and Gram-negative bacteria.

Specific compounds demonstrated notable activity against certain strains. For instance, compounds 9f and 11i were identified as the most active against Staphylococcus aureus, while compounds 9d and 9m displayed the highest activity against Neisseria gonorrhoeae. mdpi.com Other studies on different series of spirooxindole derivatives have also reported potent inhibitory activity against bacteria such as Klebsiella pneumoniae, Bacillus cereus, and Salmonella typhi. researchgate.net

| Compound | Target Bacteria | Observed Activity |

|---|---|---|

| 9f | Staphylococcus aureus | Most Active |

| 11i | Staphylococcus aureus | Most Active |

| 9d | Neisseria gonorrhoeae | Higher Activity |

| 9m | Neisseria gonorrhoeae | Higher Activity |

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the physicochemical properties of a series of compounds with their biological activities. silae.itresearchgate.net Hansch analysis is a well-established QSAR approach that investigates the quantitative relationship between biological activity and physicochemical parameters representing hydrophobic, electronic, and steric effects. e-bookshelf.de

For antibacterial agents, key parameters often include:

Hydrophobicity (log P or π): This parameter describes the lipophilicity of a compound, which influences its ability to cross bacterial cell membranes. A positive Hansch-Fujita π constant indicates a substituent is more hydrophobic than hydrogen. silae.it

Electronic Parameters (σ): The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent, which can affect how a molecule interacts with its biological target.

Steric Parameters (Es): Taft's steric factor (Es) describes the size and shape of substituents, which can determine the fit of a molecule into a receptor's active site. researchgate.net

While specific QSAR and Hansch analyses for 3-benzoylacrylic acid-derived spirooxindoles are not extensively reported, studies on other classes of bacterial inhibitors, such as benzoylaminobenzoic acid derivatives, have shown that increased hydrophobicity and aromaticity are conducive to inhibitory activity. nih.gov Such analyses are crucial for the rational design of new derivatives, allowing for the prediction of activity and the selection of the most promising candidates for synthesis, thereby reducing trial-and-error. researchgate.netjppres.com

Antiproliferative Activities of Michael Adducts

The electrophilic nature of the α,β-unsaturated ketone in 3-benzoylacrylic acid makes it susceptible to Michael addition reactions. The resulting Michael adducts have been investigated for their ability to inhibit the proliferation of cancer cells.

Michael adducts formed from the reaction of aroylacrylic acids with various cyclic amines have been tested in vitro against a panel of human tumor cell lines, including HeLa (cervical cancer), LS174 (colon cancer), K562 (leukemia), FemX (melanoma), and MDA-MB-361 (breast cancer). bg.ac.rsnih.gov These compounds demonstrated antiproliferative activity with IC50 values ranging from the single-digit micromolar to over 200 µM. bg.ac.rs

Structure-activity relationship studies revealed significant differences based on the nucleophile used in the Michael addition:

N-Addition Adducts: Adducts formed with N-methylpiperazine, imidazole (B134444), and 2-methylimidazole (B133640) were found to be significantly more potent antiproliferative agents. bg.ac.rs Derivatives containing bulky alkyl substituents on the aroyl portion of the molecule were the most active and selective. bg.ac.rsnih.gov

C-Addition Adducts: Adducts formed through carbon-carbon bond formation with indole (B1671886) proved to be inferior antiproliferative agents compared to the N-addition adducts. nih.gov

Some of the most potent compounds, such as the N-methylpiperazine and imidazole adducts of 2,4-di-i-Pr-Ph benzoylacrylic acid, showed high selectivity, being significantly less cytotoxic toward healthy human cells compared to the most sensitive tumor cell line. bg.ac.rs

| Adduct Type | Nucleophile Examples | Antiproliferative Potency | Tested Cancer Cell Lines |

|---|---|---|---|

| N-Addition | N-methylpiperazine, Imidazole, 2-Methylimidazole | Significantly Potent | HeLa, LS174, K562, FemX, MDA-MB-361 |

| C-Addition | Indole | Inferior Potency |

Bioconjugation Strategies Utilizing 3 Benzoylacrylic Acid Scaffolds

Site-Specific Protein Modification

Site-specific modification of proteins is critical for producing homogeneous conjugates that retain their biological activity. Carbonylacrylic reagents, derived from 3-benzoylacrylic acid, have proven to be highly effective for this purpose, primarily through their reaction with cysteine residues.

Cysteine-Directed Chemical Ligation

The sulfhydryl group of cysteine is an ideal target for selective protein modification due to its high nucleophilicity and relatively low abundance in proteins acs.orgulisboa.pt. Carbonylacrylic reagents function as Michael acceptors, undergoing a rapid and chemoselective thiol-Michael addition with cysteine residues cam.ac.uk. This reaction is notably efficient, often proceeding to completion with only a minimal excess of the reagent, and forms an irreversible carbon-sulfur bond cam.ac.ukspringernature.com.

This approach presents a robust alternative to conventional maleimide-based bioconjugation. While maleimides are widely used, the resulting thioether bond can be susceptible to retro-Michael reactions, leading to conjugate degradation and premature release of payloads. In contrast, the conjugates formed with carbonylacrylic reagents demonstrate high stability, including resistance to degradation in human plasma cam.ac.uk. The reaction is versatile, applicable to various cysteine-tagged proteins, including full-length antibodies and smaller nanobodies, without compromising their biological function, such as antigen-binding affinity cam.ac.ukspringernature.com.

Antibody-Drug Conjugate (ADC) Construction

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The method of conjugation is critical to an ADC's therapeutic index. The use of 3-benzoylacrylic acid derivatives allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is crucial for their pharmacological properties researchgate.net.

Development of Functionalized Carbonylacrylic Reagents for Payloads

The synthesis of functionalized carbonylacrylic reagents is straightforward, typically involving the coupling of commercially available trans-3-benzoylacrylic acid with a payload that contains a reactive amine group cam.ac.uk. This process allows for the incorporation of a wide variety of molecules, including potent cytotoxic agents like Monomethyl Auristatin E (MMAE) and tyrosine kinase inhibitors such as Crizotinib cam.ac.uk.

The process often involves activating the carboxylic acid of 3-benzoylacrylic acid, for example with pentafluorophenyl trifluoroacetate, to facilitate its reaction with the amine-bearing payload acs.orgulisboa.pt. This modular synthesis enables the creation of specific reagents for different therapeutic applications. For instance, a cleavable linker, such as the cathepsin B-sensitive valine-citrulline (ValCit) dipeptide, can be incorporated between the carbonylacrylic moiety and the drug to ensure payload release within the target cancer cell cam.ac.ukacs.org. The resulting functionalized reagents can then be used for the site-selective modification of antibodies that have either naturally accessible or engineered cysteine residues cam.ac.ukspringernature.com.

| Reagent Component | Function | Example Payload/Linker |

| 3-Benzoylacrylic Acid | Cysteine-reactive scaffold (Michael acceptor) | N/A |

| Linker | Connects scaffold to payload; can be cleavable or non-cleavable | Valine-Citrulline (ValCit) |

| Payload | Biologically active molecule (e.g., cytotoxic drug) | Monomethyl Auristatin E (MMAE), Crizotinib |

DNA-Antibody Conjugation Platforms

The conjugation of DNA oligonucleotides to antibodies creates powerful tools for various biological applications, including diagnostics, bio-imaging, and targeted therapies. However, creating stable, site-specific DNA-antibody conjugates has been a challenge. Strategies utilizing 3-benzoylacrylic acid have provided a robust solution to this problem nih.govresearchgate.netmdpi.comnih.gov.

Synthesis of Benzoylacrylic-Labelled Oligonucleotides

A versatile platform for DNA-antibody conjugation employs a simple benzoylacrylic acid pentafluorophenyl (PFP) ester reagent nih.govresearchgate.netnih.gov. The PFP ester is a bifunctional reagent that is more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters nih.gov. This reagent reacts efficiently with oligonucleotides that have been modified with a 5'-amino group.

The resulting benzoylacrylic-labelled oligonucleotides can then be site-specifically conjugated to proteins and antibodies through accessible cysteine residues nih.govresearchgate.netnih.gov. This method has been successfully used to label single-stranded and double-stranded DNA of various lengths. The versatility of this approach allows for the creation of a diverse range of site-specific and stoichiometric DNA-protein conjugates nih.gov.

| Step | Description | Key Reagent |

| 1. Oligonucleotide Modification | Introduction of a primary amine to the 5' end of the DNA oligonucleotide. | 5'-Amino-Modifier |

| 2. Benzoylacrylic Activation | Activation of trans-3-benzoylacrylic acid to make it reactive towards amines. | Pentafluorophenyl (PFP) ester |

| 3. Oligonucleotide Labeling | Reaction of the amino-modified oligonucleotide with the activated benzoylacrylic acid reagent. | Benzoylacrylic acid PFP ester |

| 4. Antibody Conjugation | Reaction of the benzoylacrylic-labelled oligonucleotide with a cysteine-containing antibody. | Cysteine-tagged antibody |

Characterization and Stability of Bioconjugates

A critical aspect of developing bioconjugates is the thorough characterization of their structure and the assessment of their stability. For conjugates synthesized using 3-benzoylacrylic acid derivatives, a key advantage is the formation of homogeneous products that are stable under physiological conditions cam.ac.uk.

The homogeneity of the prepared bioconjugates, whether they are ADCs or DNA-antibody constructs, is typically confirmed using liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.netnih.gov. This analytical technique allows for the precise determination of the conjugate's mass, confirming the successful attachment of the payload or oligonucleotide and allowing for the calculation of the drug-to-antibody ratio in ADCs.

A significant finding from multiple studies is the remarkable stability of the thioether bond formed between the carbonylacrylic reagent and the cysteine residue. These conjugates have been shown to be fully resistant to degradation in human plasma, a crucial feature for therapeutic applications to avoid premature drug release and associated side-toxicity cam.ac.uk. Similarly, DNA-antibody bioconjugates created using this method are also plasma-stable nih.govresearchgate.netnih.gov. Furthermore, studies have demonstrated that the conjugation process is mild and does not impair the biological function of the antibody, such as its ability to bind to its target antigen acs.orgulisboa.ptcam.ac.uk.

Assessment of Homogeneity and Hydrolytic Stability

The successful implementation of 3-benzoylacrylic acid scaffolds in bioconjugation hinges on the production of uniform and stable conjugates. Rigorous analytical assessment is therefore critical to ensure that the resulting biomolecule-drug adducts meet the required standards for therapeutic applications. This involves a detailed evaluation of the conjugate's homogeneity, often quantified by the drug-to-antibody ratio (DAR), and the stability of the crucial thioether bond formed via the thia-Michael addition.

Assessment of Homogeneity

Homogeneity in the context of bioconjugates, particularly antibody-drug conjugates (ADCs), refers to the distribution of payload molecules attached to the antibody. A heterogeneous mixture, where antibodies carry a wide range of drug loads, can lead to inconsistent pharmacological profiles. The goal is to produce a conjugate with a well-defined and narrow DAR distribution. researchgate.netnih.gov Several analytical techniques are employed to characterize this distribution.

| Species (DAR) | Retention Time (min) | Peak Area (%) |

|---|---|---|

| DAR 0 | 8.5 | 5.2 |

| DAR 2 | 12.1 | 20.5 |

| DAR 4 | 15.8 | 65.3 |

| DAR 6 | 18.9 | 8.1 |

| DAR 8 | 21.4 | 0.9 |

Table 1. Representative HIC data for a cysteine-linked ADC produced using a 3-benzoylacrylic acid scaffold. The data illustrates the distribution of drug-loaded species, from which an average DAR of 3.9 is calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS) : For a more definitive characterization, LC-MS is used. nih.govmdpi.com This technique provides a precise mass measurement of the different components of the ADC mixture. Analysis of the intact antibody is challenging, so the ADC is often deglycosylated and sometimes analyzed after reducing the interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC). This allows for unambiguous confirmation of drug loading on each chain and provides an accurate calculation of the average DAR. mdpi.com

| Species | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|

| Unconjugated Light Chain | 23,550 | 23,551 |

| Light Chain + 1 Drug | 24,750 | 24,751 |

| Unconjugated Heavy Chain | 50,200 | 50,202 |

| Heavy Chain + 1 Drug | 51,400 | 51,401 |

Table 2. Example LC-MS data for a reduced ADC, confirming the mass of unconjugated and conjugated light and heavy chains. The mass of the drug-linker moiety derived from the 3-benzoylacrylic acid scaffold is 1,200 Da in this hypothetical example.

Assessment of Hydrolytic Stability

A significant advantage of carbonylacrylic reagents like 3-benzoylacrylic acid over traditional maleimides is the enhanced stability of the resulting bioconjugate. researchgate.netnih.gov Maleimide-thiol adducts (succinimidyl thioethers) are susceptible to a retro-Michael reaction, which can lead to payload loss through thiol exchange with other molecules like glutathione in the plasma. nih.govprolynxinc.comnih.gov This instability can compromise efficacy and lead to off-target toxicity. prolynxinc.com

The thioether linkage formed by the reaction of a thiol with a 3-benzoylacrylic acid scaffold is an acyclic, linear linkage. This structure is inherently more stable and resistant to the retro-Michael reaction compared to the cyclic succinimide ring of maleimide adducts. researchgate.netnih.gov

Stability is typically assessed by incubating the purified ADC in various aqueous environments, such as buffers at different pH values and, most importantly, in human plasma at 37°C. The integrity of the conjugate is monitored over several days using the same analytical techniques as for homogeneity assessment, such as HIC or LC-MS, to detect any increase in the unconjugated antibody (DAR 0) peak, which would signify drug loss. nih.gov

| Time (Days) | Average DAR (3-Benzoylacrylic Acid Linker) | Average DAR (Maleimide Linker) |

|---|---|---|

| 0 | 3.95 | 3.96 |

| 1 | 3.94 | 3.81 |

| 3 | 3.92 | 3.55 |

| 7 | 3.91 | 3.21 |

Table 3. Comparative stability study of ADCs in human plasma at 37°C. The data shows significantly less degradation (decrease in average DAR) for the conjugate prepared with a 3-benzoylacrylic acid scaffold compared to a conventional maleimide-based conjugate, highlighting the superior stability of the linear thioether linkage.

The robust, irreversible nature of the bond formed by 3-benzoylacrylic acid is a key feature that positions it as a superior alternative to maleimides for the development of stable, next-generation bioconjugates. researchgate.net

Q & A

What are the primary synthetic routes for 3-benzoylacrylic acid, and how do their methodologies differ?

3-Benzoylacrylic acid is commonly synthesized via Friedel-Crafts acylation using maleic anhydride and benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by esterification and hydrolysis . Alternatively, palladium-catalyzed decarboxylative coupling with arylboronic acids or halides offers a more versatile approach, particularly for generating chalcone derivatives. This method employs Pd catalysts and Cu(OAc)₂·H₂O as an oxidant, enabling efficient C–C bond formation while avoiding the instability of vinyl ketones . Key distinctions include reaction conditions (acidic vs. aqueous), scalability, and applicability to diverse aryl substrates.

How does 3-benzoylacrylic acid interact with mutant p53 in cancer research, and what experimental evidence supports its mechanism?

In colorectal and other solid tumors, 3-benzoylacrylic acid stabilizes mutant p53-Y220C via Michael addition at a site remote from the mutation-induced crevice, distinct from cysteine-binding compounds like APR-245. Thermal denaturation assays show a 2°C increase in melting temperature (Tm) for the mutant protein, while 15N/1H HSQC NMR reveals perturbations near residues L114, H115, and R280, suggesting binding near the DNA interface . This contrasts with other p53-targeting agents that bind directly to mutated cysteine residues. Experimental validation involves fluorimetry, NMR spectroscopy, and DNA-binding assays to confirm functional restoration of p53 activity.

What challenges arise in characterizing the coordination chemistry of 3-benzoylacrylic acid with transition metals?

Studies on La(III) and Pr(III) complexes reveal that 3-benzoylacrylic acid forms 1:1 binary and 1:1:1 ternary complexes with bivalent transition metals (e.g., Cu²⁺, Ni²⁺). Stability constants (log K) determined via potentiometric titration show variability depending on pH, ligand concentration, and competing anions. For example, log K values for La(III) complexes range from 4.2 to 5.8, influenced by the carboxylate and ketone groups’ chelating ability . Challenges include distinguishing between mono- and polydentate binding modes and accounting for hydrolysis of metal ions in aqueous solutions.

How can 3-benzoylacrylic acid be functionalized for bioorthogonal applications, and what analytical methods validate these modifications?

3-Benzoylacrylic acid serves as a precursor for cysteine-selective antibody modification . Activation with pentafluorophenyl trifluoroacetate introduces reactive handles for PEG linkers, improving hydrophilicity. Subsequent conjugation with trans-cyclooctene (TCO) groups enables click chemistry applications. Characterization involves LC-MS for molecular weight validation, NMR for structural confirmation, and fluorescence microscopy to track antibody localization in vivo . Critical steps include optimizing reaction stoichiometry to prevent overfunctionalization and ensuring retention of antibody binding affinity post-modification.

What contradictions exist in the reported binding mechanisms of 3-benzoylacrylic acid, and how can they be resolved experimentally?

While some studies propose that 3-benzoylacrylic acid binds mutant p53 near its DNA interface , others suggest non-specific interactions due to its Michael acceptor properties. To resolve this, alanine-scanning mutagenesis of residues (e.g., L114A, R280A) can assess binding dependency, while surface plasmon resonance (SPR) quantifies binding kinetics. Comparative studies with fluorinated analogs (e.g., (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid) may clarify electronic effects on binding specificity .

What are the limitations of Heck coupling when using 3-benzoylacrylic acid derivatives, and how do alternative methodologies overcome them?

Traditional Heck coupling of 3-benzoylacrylic acid derivatives faces challenges such as low regioselectivity and side reactions with α,β-unsaturated ketones. The silver-catalyzed double-decarboxylative protocol offers a superior route by reacting α-keto acids with cinnamic acids under mild aqueous conditions, achieving higher yields (70–85%) and avoiding palladium catalysts . Key advantages include broader substrate tolerance and reduced reliance on sensitive vinyl intermediates.

How do solvent and pH conditions influence the ring-chain tautomerism of halogenated 3-benzoylacrylic acid derivatives?

In halogenated analogs (e.g., α-bromo-γ-aroylacrylic acids), solvent polarity and acidic conditions favor acyclic forms, while basic conditions promote cyclic lactone formation. Spectroscopic studies (UV-Vis, NMR) show that cis-α-bromo derivatives exist predominantly in acyclic forms in nonpolar solvents (e.g., benzene), whereas polar solvents (e.g., DMSO) shift equilibrium toward cyclic structures. pH-dependent studies reveal that protonation of the carboxylate group stabilizes the acyclic form, critical for designing stable analogs in drug delivery .

Retrosynthesis Analysis